Cyclo(Ala-Arg-Gly-Asp-Mamb)

Descripción

Discovery and Historical Development of Arginine-Glycine-Aspartate-Containing Peptidomimetics

The development of Arginine-Glycine-Aspartate-containing peptidomimetics traces its origins to the groundbreaking discovery by Ruoslahti and Pierschbacher in the early 1980s, who identified the Arginine-Glycine-Aspartate sequence as the minimal recognition motif within fibronectin required for cell attachment. This foundational work established that peptides containing the Arginine-Glycine-Aspartate sequence could enhance cell attachment and, conversely, that these peptides could inhibit cell attachment to fibronectin-coated substrates when used as competitive inhibitors.

The progression from linear to cyclic Arginine-Glycine-Aspartate peptides marked a pivotal advancement in the field. In 1991, Kessler and coworkers designed the first small, cyclic peptide motifs containing the Arginine-Glycine-Aspartate sequence for antagonizing integrin-mediated cell-binding to extracellular matrix proteins. This class of cyclic pentapeptides demonstrated superior properties compared to their linear counterparts, exhibiting resistance to metabolic degradation, ease of synthesis by standard methods, and high selectivity for alpha-v-beta-3 integrin.

The historical development of these compounds was further accelerated by the discovery that the vascular alpha-v-beta-3 integrin is required for angiogenesis, a process critical not only in developmental biology and wound healing but also in tumor development. Research demonstrated that cyclic pentapeptides containing the Arginine-Glycine-Aspartate triad prevented binding of natural protein ligands to alpha-v-beta-3 integrin more effectively than linear analogs. The incorporation of D-amino acids into the sequence produced compounds such as cyclo(Arg-Gly-Asp-D-Phe-Val) and cyclo(Arg-Gly-Asp-Phe-D-Val), which demonstrated enhanced inhibitory activity against vitronectin or laminin fragment binding to alpha-v-beta-3 integrin.

Structural analysis revealed that these cyclic peptides contained both a type II prime beta-turn and a gamma-turn, with the D-amino acid occupying the i+1 position of the beta-turn. This conformational arrangement affected the orientation and distance between the arginine and aspartic acid side chains, parameters found to be critical for antagonist selectivity. The continued evolution of this field has led to the development of increasingly sophisticated peptidomimetics, including the incorporation of unnatural, lipophilic amino acids to improve pharmacokinetic properties.

Structural Characterization and Nomenclature of Cyclo(Ala-Arg-Gly-Asp-Mamb)

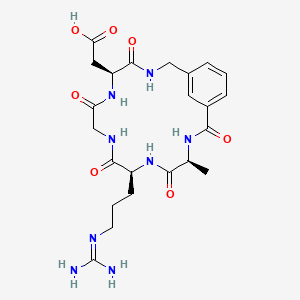

Cyclo(Ala-Arg-Gly-Asp-Mamb) represents a specific advancement in cyclic Arginine-Glycine-Aspartate peptidomimetic design, incorporating 3-aminomethylbenzoyl (Mamb) as a conformationally constraining element. The compound is formally designated as cyclo(L-alanine-L-arginyl-glycyl-L-aspartyl) 3-(aminomethyl)benzoic acid salt, with the Chemical Abstracts Service registry number 153381-95-4. The systematic name for this compound is [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid.

The molecular formula C23H32N8O7 reflects the complex architecture of this cyclic pentapeptide, with a molecular weight of 532.55 daltons. The structural configuration incorporates the essential Arginine-Glycine-Aspartate sequence within a cyclized framework that includes alanine at the N-terminus and the 3-aminomethylbenzoyl moiety as the cyclization component. This design strategy constrains the peptide backbone in a specific conformation that optimizes binding to alpha-v-beta-3 integrin while minimizing interactions with other integrin subtypes.

Table 1: Structural Characteristics of Cyclo(Ala-Arg-Gly-Asp-Mamb)

Structural studies utilizing two-dimensional infrared nonlinear spectroscopy have provided detailed insights into the conformational properties of similar cyclic pentapeptides containing the Arginine-Glycine-Aspartate motif. The investigation of cyclo(Mamb-Abu-Arg-Gly-Asp) revealed that the peptide structure is stabilized by specific intramolecular interactions, with coupling of amide I states demonstrating delocalization over approximately 8 Angstroms. The conformational analysis indicated homogeneous width of 10 cm⁻¹ and inhomogeneous disorder of 25 cm⁻¹, parameters essential for understanding the dynamic behavior of these compounds in solution.

Nuclear magnetic resonance studies on related cyclic pentapeptides have revealed the presence of type II prime beta-turns spanning the Glycine-Aspartate residues and gamma-turns at specific positions within the ring structure. These conformational features are critical for maintaining the spatial orientation of the Arginine-Glycine-Aspartate pharmacophore in a configuration that optimizes binding affinity and selectivity for target integrins. The incorporation of the 3-aminomethylbenzoyl moiety in Cyclo(Ala-Arg-Gly-Asp-Mamb) serves both as a cyclization linker and as a conformational constraint that may influence the precise geometry of the Arginine-Glycine-Aspartate binding site.

Role of Integrin Alpha-v-Beta-3 in Cellular Signaling and Disease Pathogenesis

Integrin alpha-v-beta-3 functions as a critical mediator of cellular adhesion and signaling processes, serving as a receptor for multiple extracellular matrix proteins containing the Arginine-Glycine-Aspartate recognition sequence. This integrin heterodimer has been extensively characterized for its roles in angiogenesis, tumor metastasis, wound healing, and inflammatory responses. The receptor undergoes dynamic conformational changes between extended (active) and bent (inactive) states, which regulate its ligand-binding functions and downstream signaling cascades.

The signaling mechanisms mediated by alpha-v-beta-3 integrin involve complex interactions with multiple intracellular pathways. Research has demonstrated that alpha-v-beta-3 integrin associates with activated insulin and platelet-derived growth factor beta receptors, facilitating enhanced mitogenic and chemotactic responses. Several signaling molecules known to be associated with activated growth factor receptors are present in alpha-v-beta-3 integrin complexes, suggesting a coordinated response mechanism that helps explain the importance of this integrin in tissue regeneration, angiogenesis, and tumor metastasis.

In the context of inflammatory diseases, alpha-v-beta-3 integrin has been identified as an important regulator of macrophage differentiation and responses to external signaling. Ligation of alpha-v-beta-3 integrin results in sustained increases in nuclear factor kappa B transcription factor activity, leading to amplification of pro-inflammatory mediator secretion and sensitization of macrophages to synergistic responses to pro-inflammatory stimuli. This regulatory mechanism positions alpha-v-beta-3 integrin as a critical component in the pathogenesis of inflammatory diseases, including atherosclerosis.

Table 2: Alpha-v-Beta-3 Integrin Functions and Associated Pathways

The role of alpha-v-beta-3 integrin in immune regulation has emerged as a particularly important area of investigation. Recent studies have revealed that alpha-v-beta-3 integrin regulates programmed death ligand 1 expression through interferon receptor signaling pathways, positioning it as a critical component of cancer immune evasion strategies. The integrin regulates constitutive and interferon-induced programmed death ligand 1 expression in both human and murine cancerous and non-cancerous cells, with this regulation occurring primarily at the transcriptional level.

Viral pathogenesis studies have provided additional insights into alpha-v-beta-3 integrin function, particularly regarding conformational regulation. Pathogenic hantaviruses bind to the plexin-semaphorin-integrin domain present at the apex of inactive, bent alpha-v-beta-3 integrin structures. This interaction restricts alpha-v-beta-3 functions that regulate vascular permeability, suggesting a mechanism by which viruses can direct hemorrhagic or vascular diseases. The binding specificity for inactive integrin conformations provides a unique perspective on how conformational states can be exploited for therapeutic targeting.

In plasmacytoid dendritic cells, alpha-v-beta-3 integrin serves as a regulatory mechanism for Toll-like receptor signaling and type I interferon production. Alpha-v and beta-3 knockout plasmacytoid dendritic cells produce significantly more type I interferon and inflammatory cytokines than controls when stimulated through Toll-like receptor 7 and Toll-like receptor 9. This dysregulated signaling results in activation of B cells and promotes germinal center B cell and plasma cell expansion, contributing to autoimmune disease pathogenesis.

Propiedades

IUPAC Name |

2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRASXYOWQQTBAQ-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746733 | |

| Record name | [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153381-95-4 | |

| Record name | [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) involves multiple steps, including the formation of the bicyclic structure and the introduction of the various functional groups. The synthetic routes typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Cyclo(Ala-Arg-Gly-Asp-Mamb) has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Cyclo(Ala-Arg-Gly-Asp-Mamb) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Cyclic RGD Peptides

Cyclo(Ala-Arg-Gly-Asp-Mamb) belongs to a class of cyclic RGD peptides designed to mimic natural RGD-containing proteins (e.g., fibronectin, vitronectin) that bind integrins . Key analogues include:

Key Findings :

- Cyclo(Ala-Arg-Gly-Asp-Mamb) exhibits >100-fold selectivity for αvβ3 compared to αIIbβ3, making it superior for targeting pathological angiogenesis without interfering with platelet aggregation .

- In contrast, linear RGD analogues like G-{d-Arg}-GDSP show non-specific binding to multiple integrins, limiting their therapeutic utility .

Non-RGD Cyclic Peptides

Other cyclic peptides with distinct biological activities include diketopiperazines (DKPs) and antimicrobial cyclic dipeptides:

Key Findings :

- Cyclo(L-Leu-L-Pro) demonstrates cytotoxicity against cancer cell lines (e.g., K562) at 100 µg/mL but lacks integrin-targeting specificity .

- Cyclo(L-Pro-L-Val) shows moderate antibacterial activity against S. aureus and E. coli, highlighting its divergent mechanism compared to RGD-based peptides .

Pharmacological and Mechanistic Differences

Selectivity and Binding Affinity

- Cyclo(Ala-Arg-Gly-Asp-Mamb) binds αvβ3 with a Kd < 1 nM , attributed to the Mamb residue optimizing conformational stability .

- In contrast, non-selective cyclic RGD peptides like Cyclo(Arg-Gly-Asp-D-Phe-Lys) bind multiple integrins (αvβ3, α5β1), increasing off-target risks .

Therapeutic Potential

- Cyclo(Ala-Arg-Gly-Asp-Mamb) inhibits platelet adherence to osteopontin (IC50: ~10 nM) without affecting fibrinogen binding, a critical advantage for PAH therapy .

- DKPs like Cyclo(L-Leu-L-Pro) exhibit cytotoxicity but require higher concentrations (100 µg/mL) and lack receptor specificity .

Actividad Biológica

Cyclo(Ala-Arg-Gly-Asp-Mamb), also known as XJ735, is a cyclic peptide that has garnered attention for its biological activity, particularly in the context of integrin inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structure and Properties

Cyclo(Ala-Arg-Gly-Asp-Mamb) is a cyclic peptide composed of five amino acids: alanine (Ala), arginine (Arg), glycine (Gly), aspartic acid (Asp), and a modified residue derived from the venom of the Mambas (Mamb). The cyclic structure enhances its stability and bioactivity compared to linear peptides, making it a valuable candidate in pharmacological research.

The primary mechanism through which Cyclo(Ala-Arg-Gly-Asp-Mamb) exerts its biological effects is through selective antagonism of integrin receptors, particularly those that bind to the RGD (Arg-Gly-Asp) motif. Integrins are critical for cell adhesion, migration, and signaling processes, playing significant roles in various physiological and pathological conditions, including cancer metastasis and pulmonary arterial hypertension (PAH) .

Key Biological Activities

- Integrin Inhibition : As an RGD peptide antagonist, Cyclo(Ala-Arg-Gly-Asp-Mamb) disrupts integrin-mediated cell interactions. This inhibition can prevent tumor cell adhesion and migration, thereby potentially reducing metastasis .

- Pulmonary Arterial Hypertension : Research indicates that this compound may have therapeutic potential in treating PAH by modulating vascular smooth muscle cell behavior and improving endothelial function .

Case Studies

- In Vitro Studies : In vitro experiments have demonstrated that Cyclo(Ala-Arg-Gly-Asp-Mamb) effectively inhibits integrin-mediated cell adhesion in various cancer cell lines. For instance, studies showed a significant reduction in adhesion to extracellular matrix components when treated with this cyclic peptide .

- Animal Models : In animal models of PAH, administration of Cyclo(Ala-Arg-Gly-Asp-Mamb) resulted in improved hemodynamic parameters and reduced right ventricular hypertrophy, suggesting a protective effect on cardiovascular function .

Comparative Analysis with Other Peptides

To better understand the efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb), it is useful to compare it with other known RGD peptides:

| Peptide | Type | Integrin Target | Biological Activity |

|---|---|---|---|

| Cyclo(Ala-Arg-Gly-Asp-Mamb) | Cyclic | αvβ3, α5β1 | Integrin antagonist; potential for PAH |

| Arg-Gly-Asp (RGD) | Linear | Multiple | Promotes cell adhesion; less stable |

| Cyclo(RGDyK) | Cyclic | αvβ3 | Antagonist; used in imaging and therapy |

Q & A

Q. What is the molecular mechanism of Cyclo(Ala-Arg-Gly-Asp-Mamb) as an RGD peptide antagonist in pulmonary arterial hypertension (PAH) research?

Cyclo(Ala-Arg-Gly-Asp-Mamb) inhibits integrin-mediated cell adhesion by competitively binding to integrin receptors via its RGD motif. Integrins such as αvβ3 and α5β1 recognize the RGD sequence in extracellular matrix proteins like fibronectin and vitronectin, which are critical for cell migration and signaling in vascular remodeling. To validate its antagonism, use competitive binding assays (e.g., ELISA with immobilized fibronectin) and measure inhibition of endothelial cell adhesion .

Q. What in vitro and in vivo models are appropriate for studying Cyclo(Ala-Arg-Gly-Asp-Mamb) in PAH?

- In vitro: Use human pulmonary artery endothelial cells (HPAECs) to assess inhibition of integrin-dependent adhesion, migration, or proliferation. Include controls with scrambled peptides to confirm specificity.

- In vivo: Rodent models of hypoxia-induced PAH or monocrotaline-induced vascular remodeling are standard. Measure right ventricular systolic pressure (RVSP) and histopathological changes in pulmonary arterioles post-treatment .

Q. What key parameters should be measured to evaluate the efficacy of Cyclo(Ala-Arg-Gly-Asp-Mamb) in PAH studies?

Quantify:

Q. Which analytical methods are recommended for quantifying Cyclo(Ala-Arg-Gly-Asp-Mamb) in biological samples?

Use liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns for high sensitivity. Calibrate with synthetic standards and account for matrix effects by spiking internal standards (e.g., isotopically labeled analogs). For tissue distribution studies, homogenize samples in PBS with protease inhibitors and validate recovery rates .

Advanced Research Questions

Q. How can researchers optimize Cyclo(Ala-Arg-Gly-Asp-Mamb) for selective integrin targeting to minimize off-target effects?

- Perform structure-activity relationship (SAR) studies by modifying non-RGD residues (e.g., Mamb moiety) to alter steric hindrance or charge distribution.

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to integrin subtypes. Validate with mutagenesis of integrin ligand-binding domains .

Q. What strategies address contradictory data in Cyclo(Ala-Arg-Gly-Asp-Mamb) studies, such as variable efficacy across cell lines?

- Standardize assay conditions (e.g., serum-free media to avoid interference from plasma proteins).

- Confirm integrin subtype expression in cell lines via flow cytometry or Western blot.

- Use siRNA knockdown of specific integrins to isolate target pathways .

Q. How can pharmacokinetic challenges (e.g., short half-life) be mitigated in preclinical trials?

- Develop liposomal or PEGylated formulations to enhance stability.

- Monitor plasma concentration-time profiles using LC-MS and calculate pharmacokinetic parameters (e.g., t₁/₂, AUC). Compare subcutaneous vs. intravenous administration for sustained release .

Q. What experimental approaches resolve conflicting findings on Cyclo(Ala-Arg-Gly-Asp-Mamb)'s role in endothelial vs. smooth muscle cell signaling?

- Use co-culture systems of HPAECs and VSMCs to model crosstalk.

- Apply single-cell RNA sequencing to identify pathway-specific transcriptional changes.

- Inhibit secondary mediators (e.g., TGF-β) to dissect primary integrin effects .

Methodological Notes

- Data Validation : Cross-verify in vitro findings with at least two orthogonal assays (e.g., adhesion assay + Western blot for phosphorylated FAK).

- Dose-Response Curves : Include a wide concentration range (1 nM–100 μM) to capture biphasic effects, common in peptide antagonists.

- Ethical Compliance : Follow ARRIVE guidelines for animal studies and obtain IRB approval for human cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.